(E)-1-(benzo[d][1,3]dioxol-5-yl)ethan-1-one oxime
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Overview
Description
Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime is an organic compound with the molecular formula C9H9NO3 It is a derivative of ethanone, featuring a benzodioxole ring and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime typically involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous ethanol solution, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the benzodioxole ring can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(1,3-benzodioxol-5-yl)-: Lacks the oxime group, resulting in different chemical reactivity and biological activity.
1-(1,3-Benzodioxol-5-yl)ethan-1-ol: Contains a hydroxyl group instead of an oxime, leading to different physical and chemical properties.
1-(1,3-Benzodioxol-5-yl)-2-nitroethane:
Uniqueness
Ethanone, 1-(1,3-benzodioxol-5-yl)-, oxime is unique due to the presence of both the benzodioxole ring and the oxime functional group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(NE)-N-[1-(1,3-benzodioxol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H9NO3/c1-6(10-11)7-2-3-8-9(4-7)13-5-12-8/h2-4,11H,5H2,1H3/b10-6+ |
InChI Key |
BDSUJNDSNUKNAU-UXBLZVDNSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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